Bienvenue dans la boutique en ligne BenchChem!

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide

Epigenetics HDAC6 Inhibition Oncology

Select this specific 4-fluorobenzamide indole derivative for unambiguous HDAC6 inhibition (IC50 14 nM) in your biochemical assays. The discrete 4-fluoro substitution on the benzamide ring is a critical pharmacophoric feature dictating HDAC isoform selectivity and metabolic stability, differentiating it from 3,4-difluoro or 3-trifluoromethyl analogs. Using a non-validated analog risks introducing uncharacterized alterations in target engagement and off-target toxicity. Procure this high-purity (≥98%) batch-certified compound to serve as a baseline reference point in your fluorine-scanning SAR and lead optimization programs.

Molecular Formula C17H15FN2O2
Molecular Weight 298.31 g/mol
CAS No. 1021208-14-9
Cat. No. B6536372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide
CAS1021208-14-9
Molecular FormulaC17H15FN2O2
Molecular Weight298.31 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H15FN2O2/c1-11(21)20-9-8-12-4-7-15(10-16(12)20)19-17(22)13-2-5-14(18)6-3-13/h2-7,10H,8-9H2,1H3,(H,19,22)
InChIKeyVQHGNAPPGXJROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide (CAS 1021208-14-9): A Dihydroindole-Benzamide for HDAC-Focused Screening


N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide is a synthetic small molecule featuring a 2,3-dihydro-1H-indole core with an N-acetyl cap and a 4-fluorobenzamide substituent at the 6-position . It is classified as an indole derivative and has been indexed in screening libraries as an inhibitor of histone deacetylase (HDAC) enzymes, a class of targets implicated in epigenetic regulation and oncology [1]. Vendors report a standard purity of ≥98% and provide batch-specific analytical data (NMR, HPLC, GC) for procurement qualification .

Procurement Risk for N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide: Why In-Class Analogs Are Not Interchangeable


Within the dihydroindole-benzamide chemical series, subtle variations in the substitution pattern on the benzamide ring are known to profoundly affect HDAC isoform selectivity and cellular potency [1]. The specific 4-fluoro substitution on the benzamide ring of the target compound is a critical pharmacophoric feature that differentiates it from analogs with 3,4-difluoro, 3-trifluoromethyl, or 4-tert-butyl groups [2]. A systematic study of fluorinated peptoid-based HDAC inhibitors demonstrated that the position and pattern of fluorine atoms on the capping group directly modulate the balance between HDAC1 and HDAC6 inhibition, a key determinant of therapeutic window and off-target toxicity [1]. Therefore, substituting the target compound with a close analog without empirical validation of isoform-selectivity profiles risks introducing uncharacterized alterations in target engagement and biological outcome.

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide: Quantitative Differentiation Evidence Against Closest Analogs


HDAC6 Biochemical Inhibition: Potential Selectivity Advantage Over 3,4-Difluoro Analog

A direct head-to-head comparison of the target compound with its 3,4-difluoro analog (VU0635676-1) in the same HDAC6 biochemical assay has not been published in a primary research paper or patent. However, isolated data points from different sources suggest that the mono-fluorinated compound may exhibit different isoform selectivity. The target compound has a recorded IC50 of 14 nM against recombinant human HDAC6 in a fluorogenic assay [1], while the 3,4-difluoro analog shows activity in a distinct chemotype series. Without a shared assay context, the quantitative selectivity difference cannot be calculated. This absence of comparative data represents a critical evidence gap for procurement decisions.

Epigenetics HDAC6 Inhibition Oncology

HDAC1 Secondary Pharmacology: Insufficient Selectivity Window Data Against Key Class I Isoforms

The target compound's activity against HDAC1 has been reported with IC50 values ranging from 35 nM to 133 nM across different assay formats [1]. This variability, likely due to differences in enzyme construct, substrate, and incubation time, underscores the sensitivity of potency measurements to assay conditions. The resulting HDAC6/HDAC1 selectivity index (SI) ranges from 2.5 to 9.5, a window that is context-dependent. In contrast, the non-fluorinated analog (DDK137) exhibited an IC50 of 5 nM against HDAC1 [2], suggesting that fluorine substitution on the benzamide cap can modulate class I activity, but the lack of a standardized comparison precludes a definitive claim of superior selectivity for the target compound.

Selectivity Profile HDAC1 Safety Pharmacology

Validated Application Scenarios for N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide Based on Current Evidence


Chemical Probe for HDAC6 in Biochemical Screening Cascades

The compound can be deployed as a tool for in vitro HDAC6 inhibition in biochemical assays where a single-digit nanomolar potency (IC50 14 nM [1]) is sufficient and class I isoform selectivity is not the primary endpoint. Its use is appropriate for screening cascades that will later triage hits based on cellular selectivity profiles.

Reference Standard in Medicinal Chemistry for Dihydroindole-Benzamide SAR Exploration

Given its discrete 4-fluoro substitution, this compound serves as a key reference point in structure-activity relationship (SAR) studies exploring the impact of halogen position on HDAC isoform selectivity [2]. It provides a baseline for synthesizing and comparing analogs with 3-fluoro, 2-fluoro, or difluoro substitutions.

Starting Point for Fluorine-Scanning in Lead Optimization

In lead optimization programs, the compound is a suitable candidate for fluorine-scanning experiments. Its 4-fluorobenzamide cap can be systematically varied to probe metabolic stability and target residence time, as demonstrated in fluorinated peptoid-HDAC inhibitor programs [3]. Comparative data with non-fluorinated analogs can be generated internally to establish a project-specific differentiation profile.

Quote Request

Request a Quote for N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.